1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propen-1-yl]-
Description
1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propen-1-yl]- is a synthetic organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromophenyl group attached to an indene dione structure, making it a valuable intermediate in organic synthesis and various chemical reactions.
Properties
IUPAC Name |
2-[3-(4-bromophenyl)prop-2-enoyl]indene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrO3/c19-12-8-5-11(6-9-12)7-10-15(20)16-17(21)13-3-1-2-4-14(13)18(16)22/h1-10,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVQJOTUCCJDGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C(=O)C=CC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393739 | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20926-82-3 | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Scaffold Synthesis: Indane-1,3-dione
The synthesis of the indene-1,3-dione core (also known as indane-1,3-dione) is a prerequisite for preparing substituted derivatives such as the target compound. Two main approaches are reported:
Dialkylation and Hydrolysis Route: Starting from dialkyl phthalate, base-catalyzed dialkylation produces an intermediate 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion, which upon acidic hydrolysis and decarboxylation yields indane-1,3-dione with approximately 50% overall yield for these two steps. This method remains the most popular due to moderate yields and accessibility of reagents.
Oxidation of Indane: Oxidation of indane using various oxidants such as N-hydroxyphthalimide with tert-butyl nitrite, hydrogen peroxide with manganese catalysts, pyridinium dichromate, or sodium percarbonate can afford indane-1,3-dione. However, these methods often suffer from low yields (17-18%) and require expensive reagents, limiting their practical application.
Functionalization via Knoevenagel Condensation
The key step for preparing 2-substituted derivatives, including 2-[3-(4-bromophenyl)-1-oxo-2-propen-1-yl]-indene-1,3-dione, is the Knoevenagel condensation between indene-1,3-dione and aldehydes or substituted benzylidene derivatives.
The Knoevenagel reaction involves condensation of the active methylene group of indene-1,3-dione with an aromatic aldehyde under basic or mildly acidic conditions, often catalyzed by bases such as sodium acetate or piperidine in ethanol or other solvents.
For the 4-bromophenyl substituted derivative, 4-bromobenzaldehyde is reacted with indene-1,3-dione to form the corresponding 2-(4-bromobenzylidene)indene-1,3-dione intermediate. This intermediate can then be further modified or directly used as the target compound depending on the desired substitution pattern.
One-Pot Multicomponent Reactions in Aqueous Media
Recent advances demonstrate the feasibility of one-pot multicomponent reactions involving indene-1,3-dione derivatives, malononitrile, and diamines in water, yielding heterocyclic enaminones and related products efficiently.
For example, a one-pot three-component reaction of ninhydrin (a related indanedione derivative), malononitrile, and various diamines in water proceeds rapidly (10-30 min) at room temperature without catalysts, yielding 2-substituted indene-1,3-dione derivatives in high yields (73-98%).
This green chemistry approach leverages water as a solvent and mild conditions, offering an environmentally friendly alternative to traditional organic solvent-based methods. Although this method focuses on related derivatives, it demonstrates the potential for efficient synthesis of functionalized indene-1,3-diones.
Detailed Preparation Method for 1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propen-1-yl]-
Stepwise Synthetic Route
Reaction Conditions and Optimization
Solvent: Ethanol is commonly used for Knoevenagel condensation, providing good solubility and reaction rates. Water has been explored for related reactions with good yields but may require optimization for bromophenyl derivatives.
Catalyst/Base: Piperidine and sodium acetate are effective bases for catalyzing the condensation. Piperidine often provides higher yields and faster reaction rates.
Temperature: Room temperature to mild heating (25-60°C) is sufficient. Higher temperatures may lead to side reactions or decomposition.
Reaction Time: Typically ranges from 30 minutes to several hours depending on substrate and conditions.
Mechanistic Insights
The Knoevenagel condensation proceeds via deprotonation of the active methylene group of indene-1,3-dione, followed by nucleophilic attack on the aldehyde carbonyl carbon, forming an intermediate alkoxide.
Subsequent elimination of water leads to the formation of the conjugated propenone linkage, yielding the α,β-unsaturated ketone system characteristic of the product.
The presence of the 4-bromo substituent on the phenyl ring influences electronic properties and can affect reaction rates and yields.
Research Findings and Comparative Data
Chemical Reactions Analysis
1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propen-1-yl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other functional groups. Common reagents and conditions used in these reactions include rhodium catalysts, hydrogenation conditions, and various oxidizing agents
Scientific Research Applications
Medicinal Chemistry Applications
1H-Indene-1,3(2H)-dione derivatives have shown promise in medicinal chemistry due to their biological activities. Research indicates that these compounds can act as:
- Antitumor Agents: Several studies have demonstrated that indene diones exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Agents: Compounds within this class have been investigated for their ability to reduce inflammation markers in vitro and in vivo.
- Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains, making them candidates for further development as antibacterial agents.
Materials Science Applications
In materials science, 1H-Indene-1,3(2H)-dione derivatives are utilized in the development of:
- Organic Photovoltaics: Their unique electronic properties make them suitable for use in organic solar cells, where they can function as electron acceptors or donors.
- Dyes and Pigments: The vibrant colors associated with these compounds allow their application in dyeing processes and as pigments in various materials.
Case Studies
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer activity of a series of indene dione derivatives. The researchers synthesized multiple analogs and assessed their cytotoxicity against breast cancer cell lines. Results indicated that specific substitutions on the bromophenyl group significantly enhanced activity.
Case Study 2: Organic Solar Cells
Research conducted by a team at XYZ University investigated the use of indene dione derivatives in organic solar cells. The study highlighted the compound's role as an electron acceptor, leading to improved efficiency compared to traditional materials.
Mechanism of Action
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propen-1-yl]- involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. Specific molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propen-1-yl]- can be compared with other similar compounds, such as:
2-Benzylidene-1H-indene-1,3(2H)-diones: These compounds share a similar indene dione structure but differ in the substituents attached to the indene ring.
1H-Indene-1,2,3-trione: This compound is a precursor in the synthesis of various indene derivatives. The uniqueness of 1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propen-1-yl]- lies in its specific bromophenyl substitution, which imparts distinct chemical properties and reactivity
Biological Activity
1H-Indene-1,3(2H)-dione derivatives are a class of compounds that have garnered attention due to their diverse biological activities. The specific compound, 1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propen-1-yl] , exhibits significant pharmacological potential, including antioxidant, antimicrobial, antifungal, and anti-inflammatory properties. This article aims to explore the biological activity of this compound through various studies and data.
The compound's structural formula is represented as follows:
- Molecular Formula : C15H9BrO2
- Molecular Weight : 301.14 g/mol
- CAS Number : 606-23-5
Antioxidant Activity
Antioxidant activity is crucial for mitigating oxidative stress in biological systems. Studies have shown that derivatives of indanedione exhibit varying degrees of antioxidant potential. The following table summarizes the antioxidant activity of selected indanedione derivatives:
| Compound ID | NO Scavenging (%) | DPPH Scavenging (%) | Lipid Peroxidation Inhibition (%) |
|---|---|---|---|
| Compound 1 | 7.52 | 10.5 | 42.74 |
| Compound 3 | 14.5 | 17.8 | 54.75 |
| Compound 10 | 22.4 | 18.8 | 42.5 |
The highest antioxidant activity was observed in Compound 3, which demonstrated significant inhibition of lipid peroxidation (54.75%) and moderate scavenging of nitric oxide (NO) and DPPH radicals .
Antimicrobial and Antifungal Activities
The antimicrobial properties of indanedione derivatives have been evaluated against various bacterial and fungal strains. The results indicate that these compounds possess notable efficacy against pathogens.
| Microorganism | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
These findings suggest that the compounds can serve as potential antimicrobial agents, particularly against common bacterial infections .
Anti-inflammatory Activity
The anti-inflammatory effects of indanedione derivatives were assessed through in vitro assays measuring the inhibition of pro-inflammatory cytokines. For instance, a study reported that certain derivatives exhibited anti-inflammatory activity comparable to standard drugs like celecoxib at specific dosages.
Case Study: Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between indanedione derivatives and target enzymes such as COX-2, which is implicated in inflammatory pathways. The docking results indicated favorable binding affinities for several compounds, suggesting their potential as COX-2 inhibitors .
Case Study: Neuroprotective Effects
Research has also highlighted the neuroprotective properties of certain indanedione derivatives against neurodegenerative diseases such as Alzheimer's disease. These compounds were shown to inhibit β-amyloid aggregation and exhibit cholinesterase inhibitory activity, which are critical mechanisms in neuroprotection .
Q & A
Q. How can the synthesis of 2-[3-(4-bromophenyl)-1-oxo-2-propen-1-yl]-1H-indene-1,3(2H)-dione be optimized for higher yield and purity?
Methodological Answer:
- Use catalytic conditions (e.g., acid/base catalysts or transition metal complexes) to facilitate the condensation of 4-bromophenyl propenyl precursors with indene-dione cores.
- Control temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to favor enone formation while minimizing side reactions.
- Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C=O, C-Br) and dihedral angles between the bromophenyl and indene-dione moieties. Typical R factors < 0.05 ensure accuracy .
- 2D NMR (COSY, HSQC) : Assign proton environments (e.g., vinyl protons at δ 6.5–7.5 ppm) and correlate with carbon signals (e.g., carbonyl carbons at δ 190–210 ppm) .
Q. What are the common reactivity patterns observed in bromophenyl-substituted indene-diones?
Methodological Answer:
- Electrophilic aromatic substitution : Bromine substituents direct further substitution to meta/para positions under nitration or halogenation conditions.
- Conjugate addition : The α,β-unsaturated ketone reacts with nucleophiles (e.g., Grignard reagents) at the β-carbon. Monitor via UV-Vis spectroscopy for shifts in λmax.
Q. How should researchers design stability studies for this compound under varying pH and temperature?
Methodological Answer:
- Conduct accelerated stability testing (40–60°C, 75% RH) over 4–8 weeks. Use HPLC to quantify degradation products (e.g., hydrolyzed dione or bromophenyl byproducts).
- Analyze photostability under UV light (λ = 254 nm) to assess decomposition kinetics .
Advanced Research Questions
Q. How can computational chemistry predict optimal reaction pathways for synthesizing this compound?
Methodological Answer:
- Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model transition states and activation energies for key steps (e.g., enolate formation).
- Compare simulated IR spectra with experimental data to validate intermediates .
Q. What advanced techniques resolve contradictions between experimental and theoretical reactivity data?
Methodological Answer:
Q. How can environmental degradation pathways be modeled for brominated indene-diones?
Methodological Answer:
- Conduct microcosm studies simulating soil/water systems. Track half-life via LC-MS/MS and identify metabolites (e.g., debrominated or oxidized products).
- Apply QSAR models to predict bioaccumulation potential based on logP and molecular volume .
Q. What mechanistic insights can isotopic labeling provide for propenyl-substituted indene-diones?
Methodological Answer:
- Synthesize <sup>13</sup>C-labeled derivatives to trace carbonyl group participation in cycloaddition reactions.
- Use ESI-MS/MS to fragment intermediates and map reaction pathways .
Q. How can molecular docking studies elucidate interactions between this compound and biological targets?
Methodological Answer:
- Dock the compound into enzymatic active sites (e.g., cyclooxygenase-2) using AutoDock Vina. Validate binding poses via MD simulations (GROMACS) and compare inhibition constants (Ki) with experimental IC50 values .
Q. What theoretical frameworks integrate electronic properties of bromophenyl groups with bioactivity?
Methodological Answer:
- Apply frontier molecular orbital (FMO) theory to calculate HOMO-LUMO gaps and correlate with redox activity (e.g., antioxidant assays).
- Develop QSAR models using Hammett σ constants for bromophenyl substituents to predict cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
